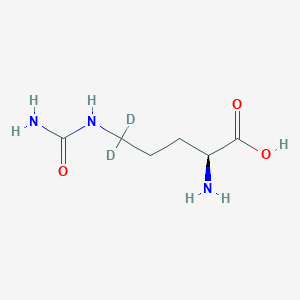
(2S)-2-amino-5-(carbamoylamino)-5,5-dideuteriopentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-amino-5-(carbamoylamino)-5,5-dideuteriopentanoic acid is a deuterium-labeled derivative of citrulline, an amino acid that plays a key role in the urea cycle. This compound is of interest in various scientific fields due to its unique isotopic labeling, which can be used in metabolic studies and tracer experiments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-5-(carbamoylamino)-5,5-dideuteriopentanoic acid typically involves the incorporation of deuterium atoms into the citrulline molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterating agent.
Deuterated Reagents: Using deuterated starting materials in the synthesis of citrulline can also yield the desired deuterium-labeled product.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-5-(carbamoylamino)-5,5-dideuteriopentanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
(2S)-2-amino-5-(carbamoylamino)-5,5-dideuteriopentanoic acid has several applications in scientific research:
Metabolic Studies: Its deuterium labeling makes it useful as a tracer in metabolic studies to track biochemical pathways.
Biological Research: It can be used to study the role of citrulline in the urea cycle and its effects on nitric oxide production.
Medical Research: This compound can be used in the development of diagnostic tools and therapeutic agents for diseases related to the urea cycle and nitric oxide metabolism.
Industrial Applications: It can be used in the production of deuterium-labeled compounds for various industrial applications, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2S)-2-amino-5-(carbamoylamino)-5,5-dideuteriopentanoic acid involves its role in the urea cycle. It is converted into arginine, which is a precursor for the production of nitric oxide, a key signaling molecule in various physiological processes. The deuterium labeling allows for precise tracking of its metabolic fate and interactions.
Comparison with Similar Compounds
Similar Compounds
Citrulline: The non-deuterated form of the compound, which plays a similar role in the urea cycle.
Arginine: Another amino acid involved in the urea cycle and nitric oxide production.
Ornithine: A precursor to citrulline in the urea cycle.
Uniqueness
The uniqueness of (2S)-2-amino-5-(carbamoylamino)-5,5-dideuteriopentanoic acid lies in its deuterium labeling, which provides distinct advantages in metabolic studies and tracer experiments. This isotopic labeling allows for more accurate tracking and analysis of biochemical pathways compared to its non-deuterated counterparts.
Properties
Molecular Formula |
C6H13N3O3 |
|---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
(2S)-2-amino-5-(carbamoylamino)-5,5-dideuteriopentanoic acid |
InChI |
InChI=1S/C6H13N3O3/c7-4(5(10)11)2-1-3-9-6(8)12/h4H,1-3,7H2,(H,10,11)(H3,8,9,12)/t4-/m0/s1/i3D2 |
InChI Key |
RHGKLRLOHDJJDR-XHNVGKFISA-N |
Isomeric SMILES |
[2H]C([2H])(CC[C@@H](C(=O)O)N)NC(=O)N |
Canonical SMILES |
C(CC(C(=O)O)N)CNC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















